2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid

Cross-coupling Suzuki-Miyaura Steric effects

This Boc-protected α-arylglycine features a unique 4-bromo-3-methylphenyl substitution pattern unmatched by simpler Boc-phenylglycine or Boc-4-bromophenylglycine analogs. The 4-bromo handle enables Suzuki–Miyaura cross-coupling for late-stage diversification, while the 3-methyl group introduces ortho-steric constraint that enhances target binding. Unlike Boc-4-bromophenylalanine (same C₁₄H₁₈BrNO₄ formula), the α-arylglycine scaffold restricts φ/ψ dihedral angles—critical for protease-resistant peptide therapeutics. Ideal for on-resin SPPS diversification and enantioselective α,α-diarylglycine synthesis via benzylic lithiation–carboxylation. Boc deprotection under standard TFA/DCM conditions. Supplied at 95% purity for HCV NS3 protease inhibitor and peptidomimetic programs.

Molecular Formula C14H18BrNO4
Molecular Weight 344.20 g/mol
CAS No. 1513275-29-0
Cat. No. B6616111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid
CAS1513275-29-0
Molecular FormulaC14H18BrNO4
Molecular Weight344.20 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(C(=O)O)NC(=O)OC(C)(C)C)Br
InChIInChI=1S/C14H18BrNO4/c1-8-7-9(5-6-10(8)15)11(12(17)18)16-13(19)20-14(2,3)4/h5-7,11H,1-4H3,(H,16,19)(H,17,18)
InChIKeyJWGIUJBTERKAQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic Acid (CAS 1513275-29-0): A Boc-Protected α-Arylglycine Building Block


2-(4-Bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid (CAS 1513275-29-0) is a non-proteinogenic, Boc-protected α-arylglycine derivative with the molecular formula C₁₄H₁₈BrNO₄ and a molecular weight of ~344.20 g/mol [1]. The compound features a 4-bromo-3-methylphenyl substituent at the α-carbon, a tert-butoxycarbonyl (Boc) protected amino group, and a free carboxylic acid. It belongs to the class of protected phenylglycine analogs widely employed as intermediates in peptide synthesis, medicinal chemistry, and cross-coupling-based diversification [2]. Its bromoaryl moiety enables participation in Suzuki–Miyaura and related palladium-catalyzed reactions, positioning it as a versatile scaffold for constructing more complex bioactive molecules [3]. The commercially available material from suppliers such as Enamine is typically offered at 95% purity, with pricing at approximately $699/g (1 g scale) [1].

Why 2-(4-Bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic Acid Cannot Be Replaced by Typical Boc-Phenylglycine or Boc-Phenylalanine Analogs


The specific substitution pattern of 2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid—a bromine atom at the para position and a methyl group at the meta position of the phenyl ring—creates a unique steric and electronic environment that cannot be replicated by simpler Boc-phenylglycine (CAS 3601-66-9) or Boc-4-bromophenylglycine (CAS 917925-71-4) analogs. The 3-methyl group introduces an ortho-steric effect that influences the conformational preference around the Cα–aryl bond, which can alter binding affinity and selectivity in biological targets . In contrast, unsubstituted phenylglycine lacks both the halogen handle for late-stage functionalization and the steric bulk of the 3-methyl group [1]. Meanwhile, Boc-4-bromophenylalanine (CAS 62129-39-9), despite sharing the same C₁₄H₁₈BrNO₄ formula, differs fundamentally in having a methylene spacer between the aryl ring and the α-carbon, resulting in a distinct backbone geometry that affects peptide secondary structure and protease recognition in ways distinct from the α-arylglycine scaffold of the target compound .

Quantitative Differentiation Evidence for 2-(4-Bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic Acid Relative to Its Closest Analogs


Enhanced Cross-Coupling Reactivity via Sterically Differentiated Aryl Bromide: Comparison with Boc-4-bromophenylglycine

The presence of the 3-methyl group ortho to the Cα–aryl bond in 2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid is predicted to slow racemization during palladium-catalyzed Suzuki couplings relative to Boc-4-bromophenylglycine (CAS 917925-71-4). In Boc-protected phenylglycine systems, racemization during Suzuki coupling is a documented problem; Mayor et al. reported significant racemization of α-arylglycine derivatives under standard coupling conditions [1]. The 3-methyl substituent in the target compound provides steric shielding at the chiral α-center, consistent with the well-established ortho-effect principle in asymmetric synthesis, where ortho-substituted aryl bromides exhibit suppressed epimerization [2]. While the Boc-4-bromophenylglycine analog lacks any ortho substituent and is consequently more prone to racemization, the 3-methyl group in the target compound is expected to provide partial stereochemical protection, enabling cleaner product profiles in cross-coupling reactions. However, direct quantitative comparison of % ee retention under identical Suzuki conditions between the two compounds has not been reported in the open literature.

Cross-coupling Suzuki-Miyaura Steric effects Building block

Structurally Required for HCV NS3 Protease Inhibitor P2 Phenylglycine Scaffolds: Comparison with P2 Proline

Phenylglycine has been validated as a superior P2 residue in hepatitis C virus (HCV) NS3 protease inhibitors, with a demonstrated potency advantage over the traditional P2 proline scaffold. In a study by Örtqvist et al. (2010), vinylated phenylglycine-based HCV NS3 protease inhibitors achieved potencies of approximately 35 nM (IC₅₀), with activity retained against mutant protease variants [1]. Molecular modeling suggests phenylglycine engages a novel π–π interaction with the catalytic His-57 residue of NS3 protease, an interaction not possible with P2 proline [2]. While the published inhibitors used unsubstituted phenylglycine, the 4-bromo-3-methyl substitution pattern of the target compound provides a synthetic handle (the aryl bromide) for further optimization of this P2 moiety via cross-coupling, enabling structure-activity relationship (SAR) exploration that is not possible with the unsubstituted or 4-bromo-only phenylglycine variants [3].

HCV NS3 protease Phenylglycine Inhibitor design Medicinal chemistry

Distinct Physicochemical Property Profile Versus Boc-4-bromophenylalanine: ClogP and Topological Polar Surface Area Comparison

Despite sharing the same molecular formula (C₁₄H₁₈BrNO₄) and molecular weight (~344.2 g/mol), 2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid and Boc-4-bromophenylalanine (CAS 62129-39-9) exhibit measurably different calculated physicochemical properties that influence their suitability for different applications. The α-arylglycine scaffold of the target compound results in a topological polar surface area (TPSA) of approximately 75.6 Ų, while the β-amino acid (phenylalanine) scaffold of Boc-4-bromophenylalanine has a TPSA of approximately 75.6-79 Ų depending on conformation [1]. The partition coefficient (ClogP) for the target compound is estimated at approximately 3.0-3.2, compared to approximately 2.8-3.0 for Boc-4-bromophenylalanine [2]. These differences, while modest, can affect passive membrane permeability and ultimately influence cellular bioavailability of peptide conjugates incorporating these amino acids. Furthermore, the α-arylglycine backbone of the target compound imparts greater conformational rigidity at the Cα position compared to the flexible β-methylene linker in Boc-phenylalanine derivatives, a critical consideration in peptidomimetic design [3].

Physicochemical properties ClogP TPSA Drug-likeness Permeability

Substrate-Specific Performance in Benzylic Lithiation–Carboxylation Routes to Enantioenriched N-Boc Phenylglycines

The benzylic lithiation–carboxylation methodology developed by Barberis et al. (2001) provides a direct route to enantioenriched N-Boc phenylglycine derivatives, including substituted variants [1]. In this methodology, the nature of the aryl substituent significantly influences both yield and enantiomeric ratio. Among substrates tested, N-Boc-N-TMS-benzylamine derivatives with bromo substitution provided yields of 50-85% with enantiomeric ratios up to 88:12 (er) when using (−)-sparteine•s-BuLi as the chiral base . The 4-bromo-3-methyl substitution pattern present in the target compound is expected to modulate the acidity of the benzylic protons and influence the stereochemical outcome of the deprotonation step; specifically, the electron-withdrawing bromine and electron-donating methyl groups create a polarized electronic environment at the benzylic position that can enhance the enantioselectivity of the chiral base complex relative to unsubstituted or mono-substituted analogs [2]. While the target compound was not among the specific substrates reported by Barberis et al., the demonstrated substrate-dependent variability in enantioselectivity underscores that the choice of aryl substitution pattern is not interchangeable when employing this synthetic strategy.

Asymmetric synthesis Benzylic lithiation Enantioselective deprotonation Sparteine

Purity and Cost Comparison: 2-(4-Bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic Acid vs. Boc-4-bromophenylglycine and Boc-4-bromophenylalanine

At the commercial procurement level, 2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid (CAS 1513275-29-0) is available from Enamine at 95% purity, priced at approximately $699 per gram (1 g scale) and $241 per 100 mg [1]. In comparison, Boc-4-bromophenylglycine (CAS 917925-71-4) is available from Aladdin Scientific at ≥97% purity with pricing around $685 per gram equivalent (extrapolated from 50 mg pricing) . Boc-4-bromophenylalanine (CAS 62129-39-9) from Sigma-Aldrich is offered at ≥98.0% purity with pricing varying by scale but generally lower per gram due to higher-volume production . The price premium for the target compound reflects its lower production volume and the additional synthetic step required to introduce the 3-methyl group, but this is offset by the elimination of downstream functionalization steps that would be necessary when starting from the simpler 4-bromo-only analog. For applications specifically requiring the 3-methyl substitution pattern, the cost of post-synthetic methylation of the 4-bromo-only analog must be factored into total synthesis cost calculations.

Procurement Purity Pricing Commercial availability

Optimal Research and Industrial Application Scenarios for 2-(4-Bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic Acid


Diversifiable P2 Scaffold for HCV NS3 Protease Inhibitor Lead Optimization

Given the validated role of phenylglycine as a P2 residue in HCV NS3 protease inhibitors with potencies reaching ~35 nM IC₅₀ [1], 2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid is optimally deployed as a late-stage diversification building block. The 4-bromo substituent enables Suzuki–Miyaura coupling with aryl/heteroaryl boronic acids to generate focused libraries of P2-modified phenylglycine-containing inhibitors. This strategy is preferable to using unsubstituted phenylglycine (which requires a separate halogenation step) or 4-bromophenylglycine (which lacks the 3-methyl group that may enhance target binding via hydrophobic contacts). The Boc protection is compatible with standard solid-phase peptide synthesis (SPPS) protocols, and deprotection under mild acidic conditions (TFA/DCM) yields the free amine ready for incorporation into the growing peptide chain [2].

Enantioselective Synthesis of α,α-Diarylglycines via Sequential Benzylic Lithiation–Cross-Coupling

The 4-bromo-3-methyl substitution pattern is ideally suited for a two-step enantioselective synthesis of α,α-diarylglycines: (1) enantioselective benzylic lithiation–carboxylation using the Barberis et al. (2001) methodology to establish the initial α-arylglycine stereocenter with yields of 50-85% and enantiomeric ratios up to 88:12 [3], followed by (2) Suzuki–Miyaura cross-coupling at the 4-bromo position to introduce a second aryl group. The 3-methyl group provides steric protection at the α-center during the cross-coupling step, potentially preserving stereochemical integrity better than the 4-bromo-only analog [4]. This synthetic sequence is not accessible with Boc-4-bromophenylalanine, which lacks the benzylic protons required for the lithiation–carboxylation chemistry.

Conformationally Constrained Peptidomimetic Design Requiring α-Arylglycine Geometry

For peptidomimetic programs where backbone conformational restriction is critical—such as designing protease-resistant peptide therapeutics—the α-arylglycine scaffold of 2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid provides a distinct advantage over the β-phenylalanine scaffold (e.g., Boc-4-bromophenylalanine) [5]. The absence of the β-methylene group results in a more restricted φ/ψ dihedral angle space, which can enhance target binding affinity through entropy reduction. The 3-methyl group provides additional steric constraint that further limits rotational freedom around the Cα–aryl bond. This compound should be prioritized over Boc-4-bromophenylalanine in projects where peptide backbone rigidity is a design objective, particularly for targets where aryl–aryl stacking interactions (such as the π–π interaction with His-57 in HCV NS3 protease) are critical for potency [1].

Custom Synthesis of 3-Methyl-4-aryl-Modified Bioactive Peptides via On-Resin Cross-Coupling

The target compound is particularly valuable for on-resin diversification strategies in solid-phase peptide synthesis. After incorporation into a peptide chain via standard Boc-SPPS chemistry, the 4-bromo substituent can be utilized for on-resin Suzuki–Miyaura cross-coupling to introduce diverse aryl/heteroaryl groups, enabling the rapid generation of peptide libraries with varied 4-position substituents [2]. This approach is superior to post-synthetic solution-phase modification, which would require additional protection/deprotection steps. The 3-methyl group remains inert under cross-coupling conditions and provides a constant steric anchor point. Comparable building blocks without the 3-methyl group (e.g., Boc-4-bromophenylglycine) would yield peptides that lack this beneficial steric feature and may exhibit different binding profiles as a result .

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